molecular formula C20H16 B14295567 (1E,3E,5Z,7Z)-1,4-diphenylcycloocta-1,3,5,7-tetraene

(1E,3E,5Z,7Z)-1,4-diphenylcycloocta-1,3,5,7-tetraene

Cat. No.: B14295567
M. Wt: 256.3 g/mol
InChI Key: PLPHPKVOPXZCCM-UYXZOMBCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1E,3E,5Z,7Z)-1,4-diphenylcycloocta-1,3,5,7-tetraene is an organic compound characterized by a cyclooctatetraene ring with phenyl groups attached at the 1 and 4 positions. This compound is notable for its unique structural configuration, which includes alternating double bonds and phenyl substituents, making it an interesting subject for various chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E,3E,5Z,7Z)-1,4-diphenylcycloocta-1,3,5,7-tetraene typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of phenyl-substituted acetylenes and their subsequent cyclization through a series of reactions that include hydrogenation and dehydrogenation steps. The reaction conditions often require the presence of catalysts such as palladium or nickel to facilitate the formation of the desired cyclooctatetraene ring.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

(1E,3E,5Z,7Z)-1,4-diphenylcycloocta-1,3,5,7-tetraene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form epoxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the double bonds into single bonds, leading to saturated derivatives.

    Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogenation reactions typically use hydrogen gas (H₂) in the presence of a palladium or nickel catalyst.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction can produce fully saturated cyclooctane derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of substituted cyclooctatetraenes.

Scientific Research Applications

(1E,3E,5Z,7Z)-1,4-diphenylcycloocta-1,3,5,7-tetraene has several scientific research applications:

    Chemistry: It serves as a model compound for studying the reactivity and stability of cyclooctatetraenes and their derivatives.

    Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: The compound and its derivatives are used in the synthesis of advanced materials, including polymers and organic semiconductors.

Mechanism of Action

The mechanism by which (1E,3E,5Z,7Z)-1,4-diphenylcycloocta-1,3,5,7-tetraene exerts its effects involves interactions with various molecular targets. The compound’s conjugated double bonds and phenyl groups allow it to participate in π-π interactions and other non-covalent interactions with biological molecules. These interactions can influence the compound’s binding affinity and specificity for certain targets, such as enzymes or receptors, thereby modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Cyclooctatetraene: A parent compound with a similar ring structure but without phenyl substituents.

    1,3,5,7-Tetraphenylcyclooctatetraene: A derivative with phenyl groups at all four positions of the cyclooctatetraene ring.

    Biphenyl: A simpler compound with two phenyl rings connected by a single bond, lacking the cyclooctatetraene ring.

Uniqueness

(1E,3E,5Z,7Z)-1,4-diphenylcycloocta-1,3,5,7-tetraene is unique due to its specific arrangement of double bonds and phenyl groups, which confer distinct chemical and physical properties

Properties

Molecular Formula

C20H16

Molecular Weight

256.3 g/mol

IUPAC Name

(1E,3E,5Z,7Z)-1,4-diphenylcycloocta-1,3,5,7-tetraene

InChI

InChI=1S/C20H16/c1-3-9-17(10-4-1)19-13-7-8-14-20(16-15-19)18-11-5-2-6-12-18/h1-16H/b8-7?,13-7-,14-8-,16-15?,19-13?,19-15+,20-14?,20-16+

InChI Key

PLPHPKVOPXZCCM-UYXZOMBCSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C/2=C/C=C(\C=C/C=C2)/C3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.